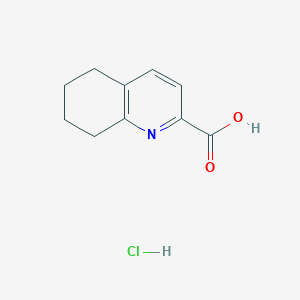

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Description

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a bicyclic compound featuring a partially saturated quinoline backbone with a carboxylic acid group at the 2-position and a hydrochloride salt form. Its molecular formula is C₁₀H₁₂NO₂·HCl (mol. wt. 229.67 g/mol) . This compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. Its saturated ring system enhances solubility compared to fully aromatic quinoline derivatives, while the carboxylic acid group enables conjugation or salt formation for improved pharmacokinetic properties .

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h5-6H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCYPKFRRCICPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline compounds.

Scientific Research Applications

Pharmaceutical Research

Neuroprotective Effects

Research indicates that 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride may exert neuroprotective effects. It has been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit certain enzymes involved in these diseases has been documented, suggesting its role in modulating neurodegenerative pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or adjunct therapies .

Chemical Synthesis

This compound serves as a versatile scaffold in chemical synthesis. It is utilized in the synthesis of tricyclic compounds with antioxidant activity. The synthesis involves reacting this compound with various nucleophiles to produce derivatives that exhibit enhanced biological activities.

Case Study 1: Neuroprotective Mechanism

A study investigated the neuroprotective potential of this compound by assessing its effects on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against Escherichia coli and Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Tetrahydroquinoline Carboxylic Acids

Key positional isomers differ in the location of the carboxylic acid group on the tetrahydroquinoline ring, significantly altering physicochemical and biological properties:

Key Findings :

Halogenated Derivatives

Key Findings :

Functional Group Modifications

Esterification or amidation of the carboxylic acid group modulates bioavailability:

Biological Activity

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride (THQ-2-COOH;HCl) is a bicyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 213.66 g/mol

- Structure : The compound features a saturated quinoline structure with a carboxylic acid group, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that THQ-2-COOH;HCl exhibits a range of biological activities, which can be categorized as follows:

-

Anticancer Activity :

- THQ-2-COOH;HCl has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated its ability to induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cells. The compound's IC values were significantly lower than those of many known anticancer agents, indicating its potent activity against these cell lines .

-

Enzyme Inhibition :

- The compound acts as a weak inhibitor of protein kinase C (PKC), which is involved in regulating various cellular processes such as growth and differentiation. Although the inhibition was not strong enough for further development as a PKC inhibitor, it suggests potential interactions with other enzymatic pathways .

- Neuropharmacological Effects :

- Antioxidant Activity :

The precise mechanisms underlying the biological activities of THQ-2-COOH;HCl are still being elucidated. However, several studies suggest that:

- Reactive Oxygen Species (ROS) Modulation : The compound may increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

- Cell Cycle Arrest : THQ-2-COOH;HCl appears to affect cell cycle phases, particularly in cancer cells, contributing to its antiproliferative effects .

Comparative Analysis

To better understand the unique properties of THQ-2-COOH;HCl compared to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bicyclic structure with carboxylic acid | Potent anticancer activity against multiple cell lines |

| Quinoxaline | Basic quinoxaline structure | Limited biological activity |

| 2-Carboxyquinoxaline | Carboxylic acid group at position 2 | Less potent against tubulin |

| 3-Oxoquinoxaline | Ketone functional group | Varying cytotoxicity profiles |

Case Studies

- Antiproliferative Activity : A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative effects on human cancer cell lines. Compounds similar to THQ-2-COOH;HCl demonstrated significant cytotoxicity with varying mechanisms involving ROS production and mitochondrial damage .

- Neuroprotective Effects : Research focused on the neuroprotective potential of THQ derivatives showed promising results in animal models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease .

Q & A

Q. How can researchers optimize the synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride?

Methodological Answer: Synthetic routes often involve cyclization of appropriately substituted precursors. For example, a boronic ester intermediate (e.g., 5,6,7,8-tetrahydroquinoline-3-boronic acid pinacol ester) can be synthesized via cross-coupling reactions, followed by hydrolysis and HCl salt formation . Key parameters to optimize include:

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the tetrahydroquinoline scaffold and carboxylic acid proton (δ ~12–14 ppm). Aromatic protons in the quinoline ring appear at δ 6.5–8.5 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 210.1 for free acid) and HCl adduct formation .

- X-ray Crystallography: Resolve ambiguities in stereochemistry, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions may arise from tautomerism, salt forms, or impurities. Strategies include:

- pH-Dependent NMR: Compare spectra in DMSO-d₆ (free acid) vs. D₂O (HCl salt) to identify protonation shifts .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the tetrahydroquinoline ring (e.g., δ 1.5–2.5 ppm for CH₂ groups) .

- Elemental Analysis: Confirm HCl content (theoretical Cl% ~14.1%) to validate salt formation .

Q. What experimental designs are recommended for studying stability under varying pH and temperature?

Methodological Answer:

- pH Stability Studies: Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 254 nm. The compound is likely stable in acidic conditions (pH <5) due to protonation of the quinoline nitrogen, reducing hydrolysis .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset (expected >200°C). Store at –20°C in anhydrous conditions to prevent HCl loss .

Q. How can structural analogs inform reactivity studies with nucleophiles or electrophiles?

Methodological Answer: Compare reactivity with analogs like 5,8-dichloroquinoline-2-carboxylic acid (CAS 59394-30-8) or ethyl 4-(4-chlorophenyl)-tetrahydroquinoline derivatives . Key considerations:

- Electrophilic Substitution: The carboxylic acid group directs reactivity to the quinoline ring’s 3- or 5-positions.

- Nucleophilic Attack: The tetrahydro ring’s reduced conjugation may increase susceptibility to ring-opening under strong bases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.